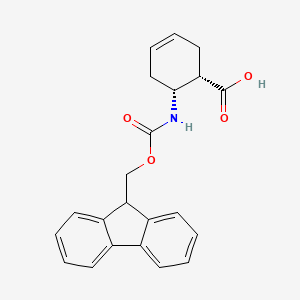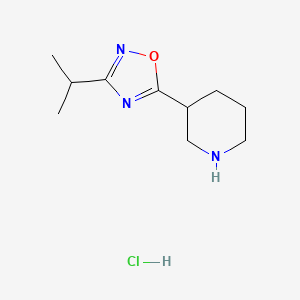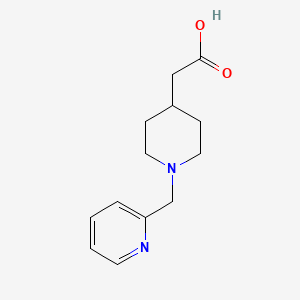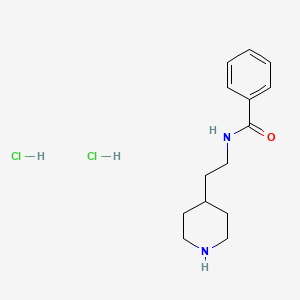
N-Fmoc-(+/-)-cis-6-aminocyclo-hex-3-ene-1-carboxylic acid
描述
N-Fmoc-(+/-)-cis-6-aminocyclo-hex-3-ene-1-carboxylic acid is a useful research compound. Its molecular formula is C22H21NO4 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of N-Fmoc-(+/-)-cis-6-aminocyclo-hex-3-ene-1-carboxylic acid is the amine group present in various compounds, particularly amino acids . The compound acts as a protecting group for these amines during organic synthesis .
Mode of Action
This compound interacts with its targets by forming a carbamate linkage with the amine group . This is achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a derivative of this compound .
Biochemical Pathways
The action of this compound primarily affects the biochemical pathways involved in peptide synthesis . By protecting the amine groups, it prevents unwanted side reactions and ensures the correct sequence of amino acids in the peptide chain .
Pharmacokinetics
The pharmacokinetic properties of this compound are largely determined by its role as a protecting group. The removal is achieved using a base, such as piperidine .
Result of Action
The molecular effect of this compound’s action is the formation of a carbamate linkage with the amine group, effectively protecting it . On a cellular level, this allows for the accurate synthesis of peptides, as it prevents side reactions that could disrupt the sequence of amino acids .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the presence of a base is necessary for the deprotection process . Additionally, the reaction conditions, such as temperature and solvent, can also impact the efficacy of the protection and deprotection processes .
生化分析
Biochemical Properties
N-Fmoc-(+/-)-cis-6-aminocyclo-hex-3-ene-1-carboxylic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during the peptide synthesis process. The Fmoc group is introduced to the amino group of the compound, protecting it from unwanted reactions. This protection is essential for the selective formation of peptide bonds. The compound is typically used in solid-phase peptide synthesis, where it is attached to a resin support. The Fmoc group is then removed using a base such as piperidine, allowing the amino group to participate in peptide bond formation .
Cellular Effects
This compound influences various cellular processes, particularly those related to peptide synthesis. In cells, the compound can affect cell signaling pathways, gene expression, and cellular metabolism. The presence of the Fmoc group can temporarily inhibit the activity of the amino group, preventing it from participating in reactions until the protecting group is removed. This controlled inhibition is crucial for the stepwise synthesis of peptides, ensuring that the desired sequence is achieved without unwanted side reactions .
Molecular Mechanism
The molecular mechanism of this compound involves the protection and deprotection of the amino group. The Fmoc group is introduced to the amino group through a reaction with fluorenylmethoxycarbonyl chloride (Fmoc-Cl). This reaction forms a stable carbamate linkage, protecting the amino group from unwanted reactions. During peptide synthesis, the Fmoc group is removed using a base such as piperidine, which cleaves the carbamate linkage and releases the free amino group. This deprotection step is essential for the formation of peptide bonds and the synthesis of the desired peptide sequence .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is influenced by factors such as temperature, pH, and the presence of other chemicals. The Fmoc group is relatively stable under neutral and acidic conditions but can be rapidly removed under basic conditions. Over time, the compound may degrade, leading to a loss of its protective function. Long-term studies have shown that the stability of the compound can be maintained by storing it at low temperatures and protecting it from moisture and light .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At high doses, it may cause adverse effects such as enzyme inhibition or disruption of cellular processes. Studies have shown that the compound can be safely used in animal models for peptide synthesis, provided that the dosage is carefully controlled to avoid toxic effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes and cofactors that facilitate the formation of peptide bonds. The Fmoc group is introduced to the amino group through a reaction with Fmoc-Cl, forming a stable carbamate linkage. This linkage is then cleaved during the deprotection step, releasing the free amino group and allowing it to participate in peptide bond formation. The compound does not significantly affect metabolic flux or metabolite levels, as its primary function is to protect the amino group during peptide synthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound is typically introduced into cells through endocytosis or passive diffusion. Once inside the cell, it can interact with various proteins and enzymes involved in peptide synthesis. The Fmoc group helps to localize the compound to specific cellular compartments, ensuring that it is available for peptide synthesis when needed .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The Fmoc group can direct the compound to specific compartments or organelles within the cell, such as the endoplasmic reticulum or Golgi apparatus. This localization is essential for the efficient synthesis of peptides, as it ensures that the compound is available in the right place at the right time. The removal of the Fmoc group allows the amino group to participate in peptide bond formation, facilitating the synthesis of the desired peptide sequence .
属性
IUPAC Name |
(1S,6R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-10,18-20H,11-13H2,(H,23,26)(H,24,25)/t18-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVXOQUBSSBXKD-AZUAARDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@H]([C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[5-(3,4-Dimethoxyphenyl)isoxazol-3-YL]-methyl}amine hydrochloride](/img/structure/B1390270.png)


![[5-(4-Fluoro-benzylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid](/img/structure/B1390274.png)

![2-[1,3,4]Oxadiazol-2-yl-piperidine hydrochloride](/img/structure/B1390278.png)
![2-Methyl-6,7,8,9-tetrahydro-5H-1,4,7,10a-tetraaza-cyclohepta[f]inden-10-ol hydrochloride](/img/structure/B1390280.png)



![2-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B1390288.png)
![7-Piperidin-3-yl-2-trifluoromethyl-[1,2,4]-triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1390289.png)
![3-Morpholin-2-YL-benzo[B]thiophene-2-carboxylicacid (2-methoxy-ethyl)-amide hydrochloride](/img/structure/B1390290.png)
![4-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride](/img/structure/B1390293.png)
